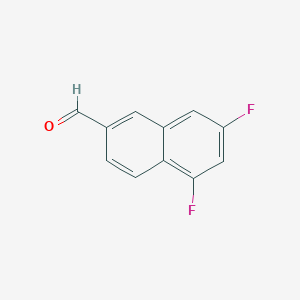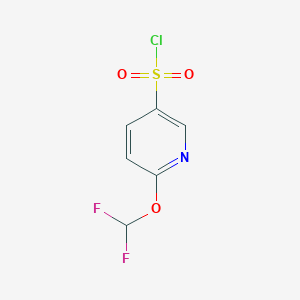
3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylbenzaldehyde with urea and ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions, leading to the formation of the desired dihydropyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrimidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Pyrimidine derivatives with additional functional groups.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Aromatic ring-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine: A simpler heterocyclic compound with similar core structure.
Dihydropyrimidine: Compounds with similar dihydropyrimidine core but different substituents.
Barbiturates: Compounds with a similar pyrimidine core used as sedatives and anesthetics.
Uniqueness
3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its 2,6-dimethylphenyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
3-(2,6-dimethylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-8-4-3-5-9(2)11(8)14-10(15)6-7-13-12(14)16/h3-5H,6-7H2,1-2H3,(H,13,16) |
InChI-Schlüssel |
GQHMRXODZUJDFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)CCNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


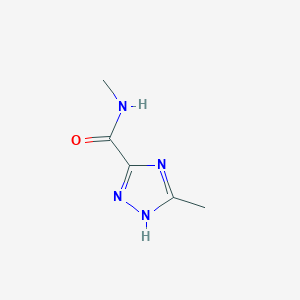
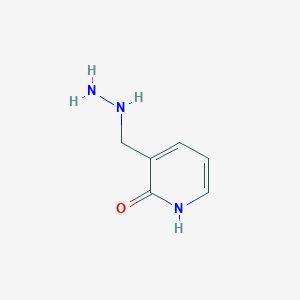
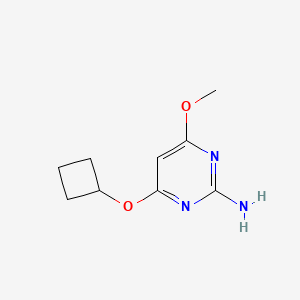
![4'-Borono-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13121844.png)
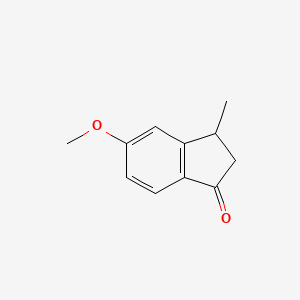
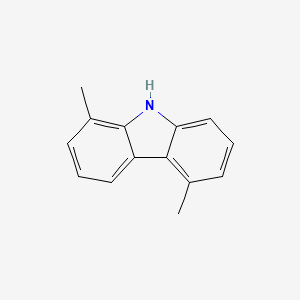

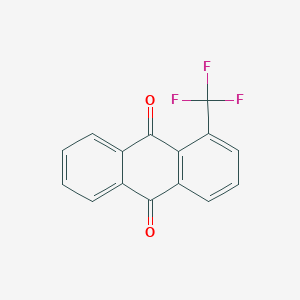
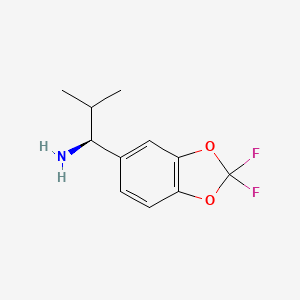
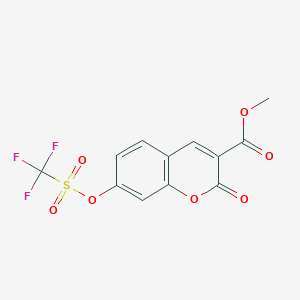

![1-[1-(Phenylsulfonyl)indole-2-YL]ethanol](/img/structure/B13121880.png)
